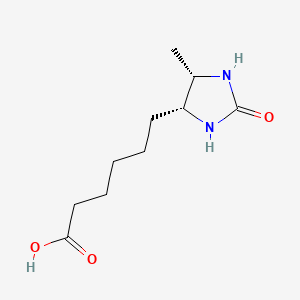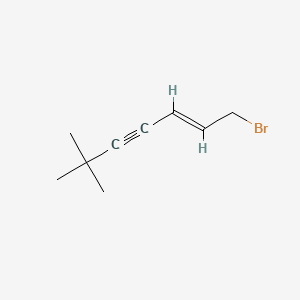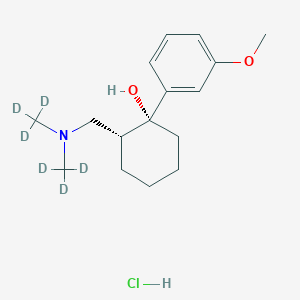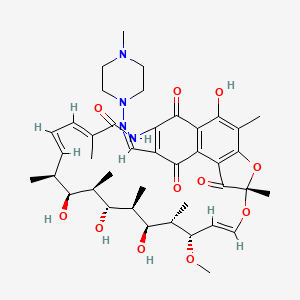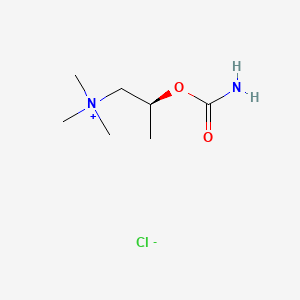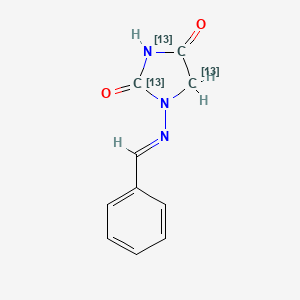
1-Benzylideneaminohydantoin-13C3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzylideneaminohydantoin-13C3 is an intermediate in the preparation of labelled 1-Amino Hydantoin . It is a compound with the molecular formula C713C3H9N3O2 and a molecular weight of 206.18 .
Molecular Structure Analysis
The molecular structure of 1-Benzylideneaminohydantoin-13C3 is represented by the formula C713C3H9N3O2 . Unfortunately, the specific structural details are not provided in the search results.Physical And Chemical Properties Analysis
1-Benzylideneaminohydantoin-13C3 is soluble in Acetone, DMSO, and Methanol . The compound has a molecular weight of 206.18 . Further physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Metabolic Research
Summary of the Application
1-Benzylideneaminohydantoin-13C3 is used in metabolic research. Stable isotope labeling allows researchers to study metabolic pathways in vivo in a safe manner.
Methods of Application or Experimental Procedures
The compound is introduced into the organism, and its metabolic pathway is traced using techniques like mass spectrometry.
Results or Outcomes Obtained
The use of 1-Benzylideneaminohydantoin-13C3 in metabolic research helps in understanding the metabolic pathways of organisms.
Environmental Studies
Summary of the Application
Stable isotope-labeled compounds like 1-Benzylideneaminohydantoin-13C3 are used as environmental pollutant standards for the detection of air, water, soil, sediment, and food contaminants.
Methods of Application or Experimental Procedures
The compound is used as a standard in various analytical techniques to detect and quantify pollutants in different environmental samples.
Results or Outcomes Obtained
The use of 1-Benzylideneaminohydantoin-13C3 in environmental studies aids in the accurate detection and quantification of pollutants.
Clinical Diagnostics
Summary of the Application
In addition to treating various diseases, isotopes are used for imaging, diagnosis, and newborn screening.
Methods of Application or Experimental Procedures
The compound can be used in various diagnostic procedures, including imaging and newborn screening.
Results or Outcomes Obtained
The use of 1-Benzylideneaminohydantoin-13C3 in clinical diagnostics helps in the accurate diagnosis and treatment of various diseases.
Organic Chemistry
Summary of the Application
Small molecule compounds labeled with stable isotopes can be used as chemical references for chemical identification, qualitative, quantitative detection, etc. Various types of NMR solvents can be used to study the structure, reaction mechanism, and reaction kinetics of compounds.
Methods of Application or Experimental Procedures
The compound is used as a reference in various chemical analyses and NMR studies.
Results or Outcomes Obtained
The use of 1-Benzylideneaminohydantoin-13C3 in organic chemistry aids in the understanding of the structure, reaction mechanism, and reaction kinetics of compounds.
Structure Determination of Microbial Natural Products
Summary of the Application
The 13C–13C COSY NMR spectroscopy technique, which shows direct couplings between 13C and 13C, is particularly useful for natural products bearing consecutive quaternary carbons. The 13C labeling of a microbial natural product, cyclopiazonic acid (1), by feeding 13C-labeled glucose to the fungal culture, enabled the acquisition of 13C–13C COSY NMR spectra on a milligram scale that clearly shows the carbon backbone of the compound.
Methods of Application or Experimental Procedures
The compound is used in 13C–13C COSY NMR experiments for the structure determination of microbial natural products by 13C-enrichment of a compound with 13C-glucose.
Results or Outcomes Obtained
The use of 1-Benzylideneaminohydantoin-13C3 in the structure determination of microbial natural products has shown promising results, suggesting that 13C–13C COSY NMR spectroscopy can be routinely used for the structure determination of microbial natural products by 13C-enrichment of a compound with 13C-glucose.
Eigenschaften
IUPAC Name |
1-[(E)-benzylideneamino]-(2,4,5-13C3)1,3-diazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-9-7-13(10(15)12-9)11-6-8-4-2-1-3-5-8/h1-6H,7H2,(H,12,14,15)/b11-6+/i7+1,9+1,10+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVLAELZNUZRPV-OSWPLBNHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1[13C](=O)N[13C](=O)N1/N=C/C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzylideneaminohydantoin-13C3 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Phenyl-1,7a-dihydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B1147348.png)
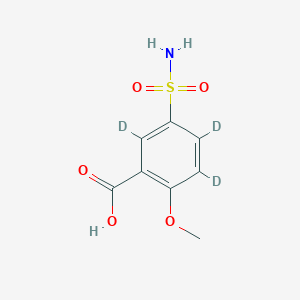
![[(2R)-2,8-Dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate](/img/structure/B1147352.png)
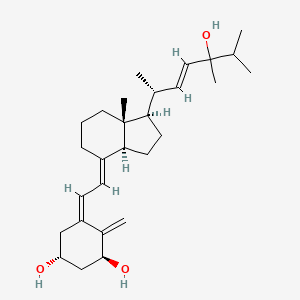
![[(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] acetate](/img/structure/B1147356.png)
